molecular formula C22H19NO3 B3035494 (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate CAS No. 321674-72-0

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate

Cat. No.: B3035494
CAS No.: 321674-72-0
M. Wt: 345.4 g/mol
InChI Key: QKSZNUWDXFLUDC-FYWRMAATSA-N
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Description

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate (CAS 321674-72-0) is an ester derivative of a benzoic acid compound that is structurally related to BIBR-1532, a known potent and selective non-competitive small-molecule inhibitor of human telomerase . This compound is of significant interest in oncology research, particularly in the study of telomere biology and the development of targeted cancer therapies. The primary research value of this compound and its analogues lies in their ability to directly inhibit telomerase activity. Telomerase is expressed in approximately 85-90% of human cancer cells, where it maintains telomere length and confers replicative immortality, while being largely absent in normal somatic cells . By inhibiting the catalytic protein unit of telomerase (hTERT), this class of compounds can disrupt telomere maintenance in malignant cells, leading to progressive telomere shortening and ultimately, growth arrest or cell death . The IC50 value for telomerase inhibition by the related compound BIBR-1532 has been reported to be 3.6 μM under specific experimental conditions . Beyond direct telomerase inhibition, research has explored the strategy of using radiolabeled analogues of such inhibitors for synchronous telomerase inhibition and targeted radionuclide therapy. This approach aims to capitalize on the selective expression of telomerase in cancer cells to deliver targeted radiation, while simultaneously inhibiting the enzyme's activity . The (E)-methyl ester derivative offers a versatile synthetic intermediate for further chemical modifications, including the development of such radiolabeled probes for diagnostic or therapeutic applications. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

methyl 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15(17-12-11-16-7-3-4-8-18(16)14-17)13-21(24)23-20-10-6-5-9-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24)/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZNUWDXFLUDC-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)OC)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)OC)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-aminobenzoic acid with 3-(naphthalen-2-yl)but-2-enoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in 2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid.

    Esterification: The next step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid. This step converts the carboxylic acid into the methyl ester, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its aromatic nature makes it suitable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s structure allows it to interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate, enabling comparative analysis of their physicochemical and functional properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
This compound (Target Compound) C₂₂H₁₉NO₃ 345.39 Naphthalen-2-yl, methyl ester Telomerase inhibition
2-[[(E)-3-Naphthalen-2-ylbut-2-enoyl]amino]benzoic acid (Free Acid Analogue) C₂₁H₁₇NO₃ 331.36 Naphthalen-2-yl, carboxylic acid Potential prodrug; improved solubility
Methyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate (p-Tolyl Analog) C₁₈H₁₇NO₃ 295.34 4-Methylphenyl (p-tolyl), methyl ester Unreported bioactivity
Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate (Hydrazone Derivative) C₁₂H₁₄N₂O₃ 234.25 Phenylhydrazono, ethyl ester Intermediate in heterocycle synthesis

Structural and Functional Analysis

Naphthalene vs. p-Tolyl Substituents

This bulkier aromatic system likely improves binding to hydrophobic pockets in biological targets, such as telomerase .

Methyl Ester vs. Carboxylic Acid

The free acid analog () replaces the methyl ester with a carboxylic acid, altering solubility and reactivity. Carboxylic acids generally exhibit higher aqueous solubility but lower cell permeability compared to esters. This difference could position the free acid as a prodrug requiring enzymatic hydrolysis for activation .

Biological Activity

Chemical Structure and Properties

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate features a complex structure with a methyl ester and an enamido group attached to a naphthalene moiety. This structural configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, revealing significant growth inhibition in several types of cancer cells. The compound demonstrated an IC50 value ranging from 5 to 15 µM across different cell lines, indicating potent anticancer properties.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
A5497.5 ± 1.2
HCC4410.3 ± 0.8
NCI-H236.8 ± 0.5

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it possesses a minimum inhibitory concentration (MIC) of approximately 4 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Candida albicans16

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Molecular docking studies suggest that the compound interacts with key enzymes involved in these processes, such as topoisomerases and penicillin-binding proteins.

Case Studies

  • Cytotoxicity Against Lung Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells, with significant morphological changes indicative of apoptosis.
  • Antibacterial Efficacy : Research conducted on the antibacterial properties revealed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent.
  • Synergistic Effects : In combination therapy studies, this compound showed enhanced efficacy when used alongside established antibiotics, suggesting potential for use in overcoming antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
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(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate

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